molecular formula C10H14O5 B3288772 2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE CAS No. 85281-85-2

2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE

Cat. No.: B3288772
CAS No.: 85281-85-2
M. Wt: 214.21 g/mol
InChI Key: GHGRKHAVPBZSIH-UHFFFAOYSA-N
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Description

2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE is a chemical compound with the molecular formula C10H14O5 and a molecular weight of 214.22 g/mol . It is a derivative of L-erythruronic acid, where the hydroxyl groups at positions 2 and 3 are protected by a cyclohexylidene group. This compound is often used in organic synthesis and research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE typically involves the protection of L-erythruronic acid. One common method includes the reaction of L-erythruronic acid with cyclohexanone in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE can undergo various chemical reactions, including:

    Hydrolysis: The cyclohexylidene protecting group can be removed under acidic or basic conditions to yield L-erythruronic acid.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the lactone ring to a diol or other reduced forms.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: L-erythruronic acid.

    Oxidation: Various oxidized derivatives, depending on the specific conditions.

    Reduction: Reduced forms of the lactone, such as diols.

Scientific Research Applications

2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE primarily involves its role as a protected intermediate in chemical reactions. The cyclohexylidene group protects the hydroxyl groups, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free hydroxyl groups can participate in further chemical or enzymatic reactions.

Comparison with Similar Compounds

Similar Compounds

    2,3-O-Isopropylidene-L-erythruronic acid: Similar protecting group but with an isopropylidene group instead of cyclohexylidene.

    2,3-O-Benzylidene-L-erythruronic acid: Uses a benzylidene group for protection.

    L-erythruronic acid: The unprotected form of the compound.

Uniqueness

2,3-O-CYCLOHEXYLIDENE-L(-)-ERYTHRURONOLACTONE is unique due to its cyclohexylidene protecting group, which provides steric hindrance and stability during chemical reactions. This makes it particularly useful in synthetic applications where selective protection and deprotection are required .

Properties

IUPAC Name

6-hydroxyspiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5/c11-8-6-7(9(12)13-8)15-10(14-6)4-2-1-3-5-10/h6-8,11H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGRKHAVPBZSIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OC3C(O2)C(=O)OC3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85029-84-1
Record name Dihydro-6′-hydroxyspiro[cyclohexane-1,2′-furo[3,4-d][1,3]dioxol]-4′(3′aH)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85029-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-hydroxyspiro[4,6a-dihydro-3aH-furo[4,3-d][1,3]dioxole-2,1'-cyclohexane]-6-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP7NQG8K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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